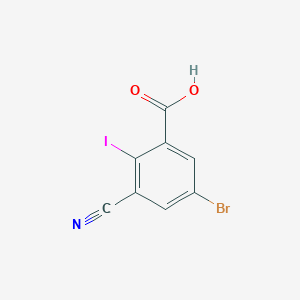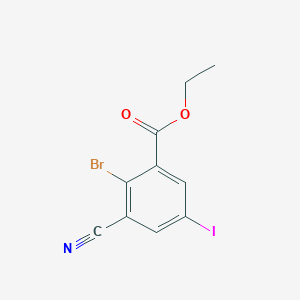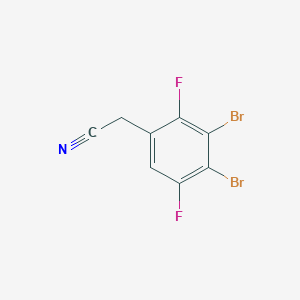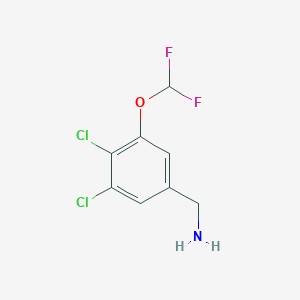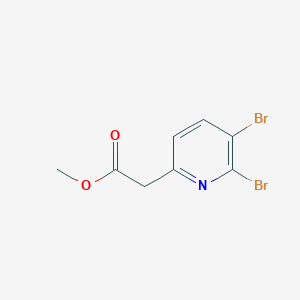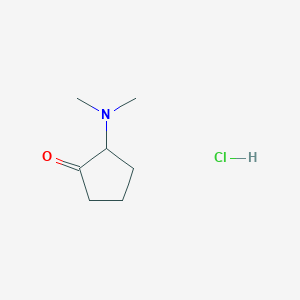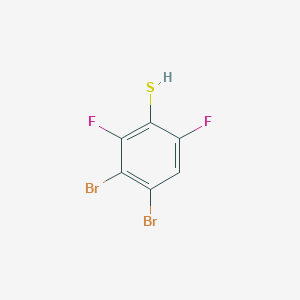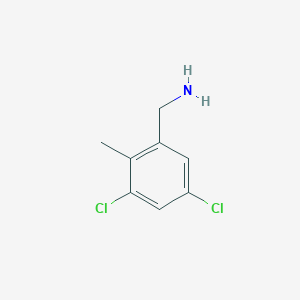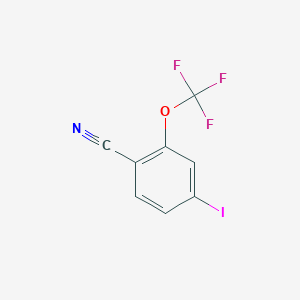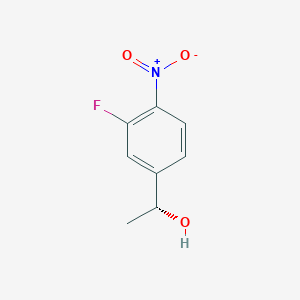![molecular formula C13H19BrO B1448949 [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene CAS No. 1876253-05-2](/img/structure/B1448949.png)
[(4-Bromo-3,3-dimethylbutoxy)methyl]benzene
Overview
Description
“[(4-Bromo-3,3-dimethylbutoxy)methyl]benzene” is a chemical compound with the molecular formula C13H19BrO and a molecular weight of 271.19 g/mol1. It is used for pharmaceutical testing23.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “[(4-Bromo-3,3-dimethylbutoxy)methyl]benzene”.Molecular Structure Analysis
The molecular structure of “[(4-Bromo-3,3-dimethylbutoxy)methyl]benzene” consists of a benzene ring with a bromo group and a dimethylbutoxy methyl group attached to it1.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “[(4-Bromo-3,3-dimethylbutoxy)methyl]benzene”.Physical And Chemical Properties Analysis
The physical and chemical properties of “[(4-Bromo-3,3-dimethylbutoxy)methyl]benzene” are not fully available. However, it has a molecular weight of 271.19 g/mol1.Scientific Research Applications
Application 1: Photoactive Materials
- Summary of Application : The compound “methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate”, a similar compound to the one you mentioned, has been synthesized and characterized for its photoactive properties . This compound is a type of ortho-fluoroazobenzene .
- Methods of Application : The molecule was synthesized and its structure was determined through crystallography . It was found to have two unique rotomers in the lattice .
- Results or Outcomes : Although the molecule is photoactive in solution, the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state . This finding is significant for the development of light-responsive smart materials .
Application 2: Synthesis of Heterocyclic Systems
- Summary of Application : 3-(bromoacetyl)coumarin derivatives, another class of bromo compounds, have been used as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .
- Methods of Application : These compounds are synthesized and then used in various chemical reactions to create a wide scale of five and six-membered heterocyclic systems .
- Results or Outcomes : The review covers a wide range of analytical chemistry, fluorescent sensors, and biological applications of these moieties .
Safety And Hazards
The safety and hazards associated with “[(4-Bromo-3,3-dimethylbutoxy)methyl]benzene” are not available from the current information.
Future Directions
The future directions for “[(4-Bromo-3,3-dimethylbutoxy)methyl]benzene” are not clear from the available information.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature or contact a chemical supplier.
properties
IUPAC Name |
(4-bromo-3,3-dimethylbutoxy)methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO/c1-13(2,11-14)8-9-15-10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDIGIXJBRDSBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCOCC1=CC=CC=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Bromo-3,3-dimethylbutoxy)methyl]benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Azaspiro[bicyclo[3.2.1]octane-3,5'-oxazolidin]-2'-one hydrochloride](/img/structure/B1448868.png)
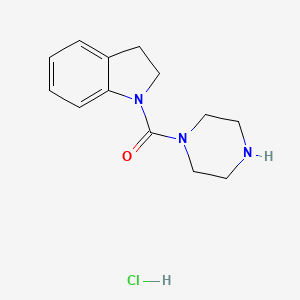
![2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid](/img/structure/B1448871.png)
![8-Benzyl-5,8-diazaspiro[3.5]nonane](/img/structure/B1448872.png)
